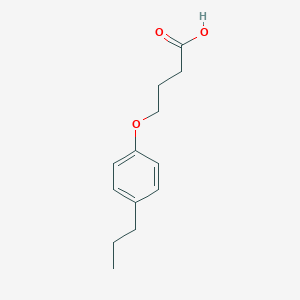
4-(4-propylphenoxy)butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-propylphenoxy)butanoic acid, also known as PBPA, is a chemical compound that has been widely studied for its potential applications in scientific research. PBPA is a derivative of phenoxybutyric acid, which is a class of compounds that have been shown to have a variety of physiological effects, including anti-inflammatory and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of 4-(4-propylphenoxy)butanoic Acid is not well understood, but it is thought to involve the modulation of cellular signaling pathways. 4-(4-propylphenoxy)butanoic Acid has been shown to inhibit the activity of several enzymes involved in cellular signaling, including protein kinase C and mitogen-activated protein kinase. Additionally, 4-(4-propylphenoxy)butanoic Acid has been shown to modulate the activity of several ion channels, including the voltage-gated potassium channel.
Biochemical and Physiological Effects:
4-(4-propylphenoxy)butanoic Acid has been shown to have a variety of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective properties. In cancer cells, 4-(4-propylphenoxy)butanoic Acid has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. In inflammatory cells, 4-(4-propylphenoxy)butanoic Acid has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neurons, 4-(4-propylphenoxy)butanoic Acid has been shown to modulate neurotransmitter release and synaptic plasticity, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-propylphenoxy)butanoic Acid in lab experiments is its relatively low toxicity and high solubility in water. Additionally, 4-(4-propylphenoxy)butanoic Acid is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using 4-(4-propylphenoxy)butanoic Acid in lab experiments is its limited solubility in organic solvents, which may limit its use in certain experimental protocols.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-propylphenoxy)butanoic Acid, including its potential applications in drug development and its role in cellular signaling pathways. One possible direction is the development of 4-(4-propylphenoxy)butanoic Acid derivatives with improved pharmacological properties, such as increased potency or selectivity. Additionally, further research is needed to elucidate the mechanism of action of 4-(4-propylphenoxy)butanoic Acid and its role in cellular signaling pathways, which may have implications for the treatment of a variety of diseases.
Synthesemethoden
4-(4-propylphenoxy)butanoic Acid can be synthesized using a variety of methods, including the reaction of 4-bromobutanoic acid with 4-propylphenol in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-(4-propylphenoxy)butanoic Acid, which can be purified using standard techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(4-propylphenoxy)butanoic Acid has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 4-(4-propylphenoxy)butanoic Acid has been shown to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells. In neuroscience, 4-(4-propylphenoxy)butanoic Acid has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity. In immunology, 4-(4-propylphenoxy)butanoic Acid has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Eigenschaften
Produktname |
4-(4-propylphenoxy)butanoic Acid |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
4-(4-propylphenoxy)butanoic acid |
InChI |
InChI=1S/C13H18O3/c1-2-4-11-6-8-12(9-7-11)16-10-3-5-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) |
InChI-Schlüssel |
QWIOTFVIEZSCNR-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OCCCC(=O)O |
Kanonische SMILES |
CCCC1=CC=C(C=C1)OCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)
![2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile](/img/structure/B254231.png)
![6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)
![5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254235.png)
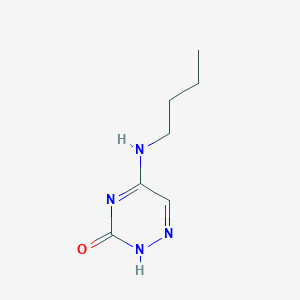
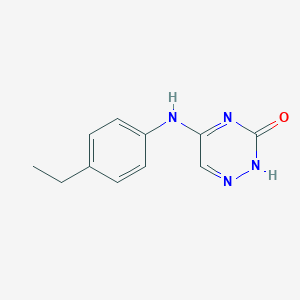
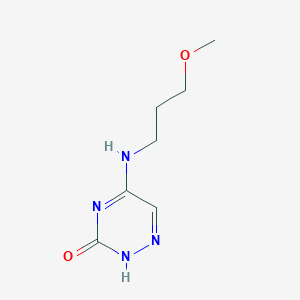
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)
![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)
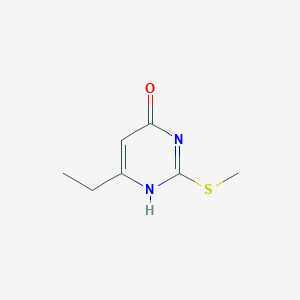
![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)